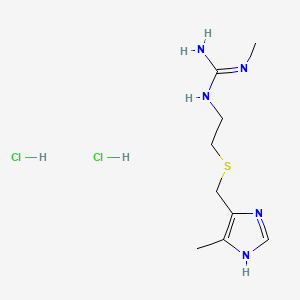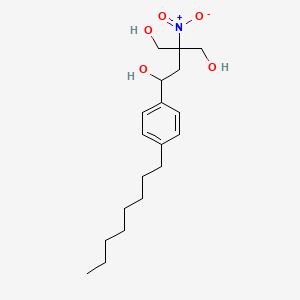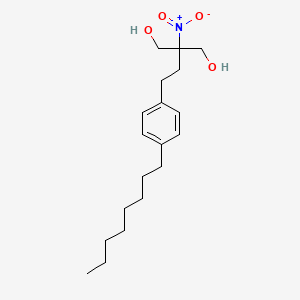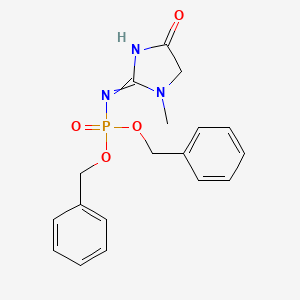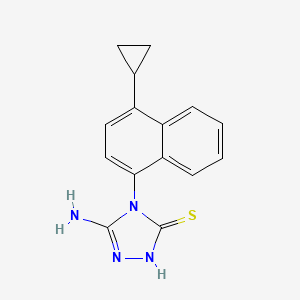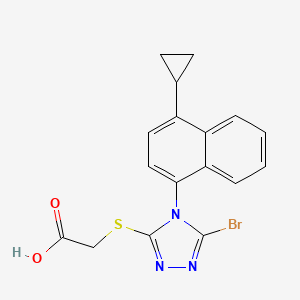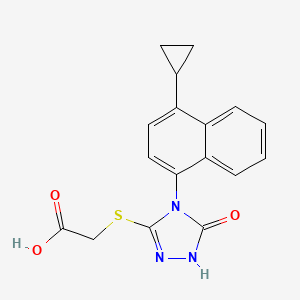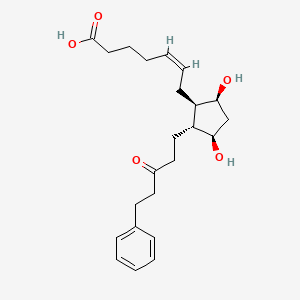
15-酮拉坦前列素酸
描述
15-Keto Latanoprost Acid is an active metabolite of the prostaglandin analog latanoprost. It is primarily known for its role in reducing intraocular pressure, making it a significant compound in the treatment of glaucoma . This compound is a derivative of latanoprost, which is widely used in ophthalmology.
科学研究应用
15-Keto Latanoprost Acid has several scientific research applications:
Ophthalmology: It is used to study the reduction of intraocular pressure in glaucoma treatment.
Pharmacology: It serves as a model compound to understand the pharmacokinetics and pharmacodynamics of prostaglandin analogs.
Biochemistry: It is used to investigate the metabolic pathways of prostaglandins and their analogs.
Industrial Applications: It is a potential pharmaceutical impurity found in commercial preparations of latanoprost, making it relevant for quality control and impurity profiling.
作用机制
Target of Action
15-Keto Latanoprost Acid is an active metabolite of the FP receptor agonist latanoprost . The primary target of 15-Keto Latanoprost Acid is the FP receptor , which is a prostaglandin F2 alpha receptor . This receptor plays a crucial role in regulating intraocular pressure .
Mode of Action
15-Keto Latanoprost Acid interacts with the FP receptor, leading to a reduction in intraocular pressure . It achieves this by increasing the outflow of aqueous humor through the uveoscleral pathway . This interaction and the resulting changes help in the management of conditions like glaucoma and ocular hypertension .
Biochemical Pathways
The action of 15-Keto Latanoprost Acid primarily affects the prostaglandin synthesis pathway . By acting as an agonist at the FP receptor, it influences the production and function of prostaglandins, which are lipid compounds with diverse hormone-like effects, including the regulation of intraocular pressure .
Pharmacokinetics
It is known that latanoprost, the parent compound, is well absorbed through the cornea and is then primarily metabolized to 15-keto latanoprost acid in the cornea . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 15-Keto Latanoprost Acid.
Result of Action
The primary result of the action of 15-Keto Latanoprost Acid is a reduction in intraocular pressure . Intraocular administration of 15-Keto Latanoprost Acid reduces intraocular pressure in cynomolgus monkeys . It also reduces pupillary diameter in cats when administered topically .
生化分析
Biochemical Properties
15-Keto Latanoprost Acid is involved in several biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key enzymes it interacts with is 15-hydroxyprostaglandin dehydrogenase, which catalyzes the oxidation of the hydroxyl group at the 15th position to form the keto group . This interaction is crucial for the metabolism of prostaglandins, influencing their biological activity. Additionally, 15-Keto Latanoprost Acid interacts with FP receptors, which are G-protein-coupled receptors involved in various physiological processes .
Cellular Effects
15-Keto Latanoprost Acid affects various cell types and cellular processes. In ocular cells, it reduces intraocular pressure by increasing the outflow of aqueous humor . This compound also influences cell signaling pathways, particularly those involving prostaglandin receptors, leading to changes in gene expression and cellular metabolism. For instance, it has been shown to reduce pupillary diameter in cats, indicating its effect on smooth muscle cells .
Molecular Mechanism
The molecular mechanism of 15-Keto Latanoprost Acid involves its binding to FP receptors, leading to the activation of downstream signaling pathways . This binding triggers a cascade of events, including the activation of adenylate cyclase and the increase in cyclic AMP levels, which ultimately results in the physiological effects observed. Additionally, 15-Keto Latanoprost Acid can inhibit or activate specific enzymes, further modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 15-Keto Latanoprost Acid can change over time. The compound is relatively stable, but its activity can decrease due to degradation . Long-term studies have shown that continuous exposure to 15-Keto Latanoprost Acid can lead to sustained reductions in intraocular pressure, although the extent of this effect may diminish over time . In vitro studies have also indicated that the compound can maintain its activity for extended periods under controlled conditions .
Dosage Effects in Animal Models
The effects of 15-Keto Latanoprost Acid vary with different dosages in animal models. At low doses, it effectively reduces intraocular pressure without significant adverse effects . At higher doses, it can cause toxic effects, including inflammation and irritation . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic outcome .
Metabolic Pathways
15-Keto Latanoprost Acid is involved in the metabolic pathways of prostaglandins. It is formed from latanoprost through the action of 15-hydroxyprostaglandin dehydrogenase . This enzyme-mediated conversion is a key step in the metabolism of prostaglandins, influencing their biological activity and clearance from the body . The compound also interacts with other enzymes and cofactors involved in prostaglandin metabolism, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 15-Keto Latanoprost Acid is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target tissues, such as the eye, where it exerts its therapeutic effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for transport proteins .
Subcellular Localization
15-Keto Latanoprost Acid is localized to specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its proper function . For example, in ocular cells, it is localized to the ciliary body and trabecular meshwork, where it influences aqueous humor dynamics .
准备方法
The synthesis of 15-Keto Latanoprost Acid involves several steps, starting from the chiral precursor Corey lactone diol. The synthetic route includes Swern oxidation, allylic reduction, and Wittig reaction conditions . The reduction of keto and alkene functional groups is achieved in a single step using a low-cost catalyst such as nickel chloride and sodium borohydride in methanol . This method provides high stereoselectivity and improved yield.
化学反应分析
15-Keto Latanoprost Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The reduction of keto groups is a common reaction, often using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common reagents used in these reactions include nickel chloride, sodium borohydride, and methanol . The major products formed from these reactions are various prostaglandin analogs and derivatives.
相似化合物的比较
15-Keto Latanoprost Acid is compared with other prostaglandin analogs such as:
Latanoprost Acid: Both compounds reduce intraocular pressure but differ in their metabolic pathways and receptor affinities.
Bimatoprost: Another prostaglandin analog used in glaucoma treatment, but with different pharmacokinetic properties.
Travoprost: Similar in function but varies in its chemical structure and stability.
These comparisons highlight the uniqueness of 15-Keto Latanoprost Acid in terms of its specific receptor interactions and metabolic stability.
属性
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,19-22,25-26H,2,7,10-16H2,(H,27,28)/b6-1-/t19-,20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFISZERSIOETNK-LYTHEMCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CCC(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857910 | |
| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369585-22-8 | |
| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


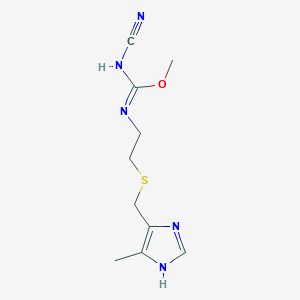
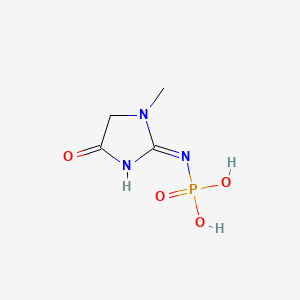
![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;dihydrochloride](/img/structure/B601833.png)
